Cggrgd

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

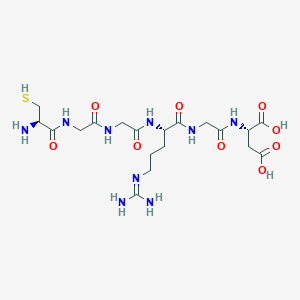

Fórmula molecular |

C19H33N9O9S |

|---|---|

Peso molecular |

563.6 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C19H33N9O9S/c20-9(8-38)16(34)25-5-12(29)24-6-13(30)27-10(2-1-3-23-19(21)22)17(35)26-7-14(31)28-11(18(36)37)4-15(32)33/h9-11,38H,1-8,20H2,(H,24,29)(H,25,34)(H,26,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)(H4,21,22,23)/t9-,10-,11-/m0/s1 |

Clave InChI |

JOAINURLILLAIC-DCAQKATOSA-N |

SMILES isomérico |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CS)N)CN=C(N)N |

SMILES canónico |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CS)N)CN=C(N)N |

Origen del producto |

United States |

Foundational & Exploratory

In-depth Technical Guide to the CGGRGD Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and experimental application of the CGGRGD peptide. The information presented is intended to support research and development efforts in areas such as targeted drug delivery, biomaterial design, and cancer therapy.

Core Structure and Properties of this compound

The this compound peptide is a linear hexapeptide with the amino acid sequence Cysteine-Glycine-Glycine-Arginine-Glycine-Aspartic Acid. A key characteristic of this peptide is the N-terminal cysteine residue, which provides a reactive thiol group for conjugation to other molecules, such as therapeutic agents, imaging probes, or nanoparticles[1]. This feature makes this compound a valuable tool for targeted applications.

The core of the peptide's biological activity lies in the Arginine-Glycine-Aspartic Acid (RGD) motif. The RGD sequence is a well-established recognition site for a class of cell surface receptors known as integrins. Specifically, the this compound peptide has been shown to exhibit selective binding to the αvβ3 integrin, a receptor that is often overexpressed on the surface of tumor cells and activated endothelial cells during angiogenesis[1]. This selectivity makes this compound a promising candidate for targeting pathologies characterized by high αvβ3 expression.

Quantitative Binding Affinity

Table 1: Comparative Binding Affinities of RGD Peptides to αvβ3 Integrin

| Peptide Type | Example Peptide | Reported IC50 (nM) for αvβ3 |

| Linear | GRGDSPK | 12.2 |

| Linear | RGD | 89 |

| Cyclic | c(RGDfV) | ~1.5 - 2.3 |

| Linear | This compound | Data not publicly available |

Signaling Pathways Modulated by this compound

The binding of RGD-containing peptides, including this compound, to integrins initiates a cascade of intracellular signaling events. A central mediator of this signaling is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to the cytoplasmic tail of integrins upon ligand binding.

Upon activation, FAK undergoes autophosphorylation, creating docking sites for other signaling proteins, most notably Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, including paxillin and p130cas, leading to the regulation of cell adhesion, migration, proliferation, and survival. Furthermore, FAK signaling can intersect with growth factor signaling pathways, such as the MAP kinase (MAPK) pathway, to coordinately regulate cellular functions. One study has shown that an Fmoc-FFGGRGD peptide hydrogel can inhibit the expression of β1-integrin, FAK, and the downstream kinase Akt in Tenon's capsule fibroblasts, suggesting a role in modulating fibrotic responses.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound peptide and its application in key biological assays.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To synthesize the linear this compound peptide using Fmoc-based solid-phase chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Cys(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Couple Fmoc-Asp(OtBu)-OH to the deprotected resin using DIC and OxymaPure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, and finally Fmoc-Cys(Trt)-OH.

-

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.

Cell Adhesion Assay

Objective: To quantify the ability of this compound to mediate cell adhesion, likely via αvβ3 integrin.

Materials:

-

This compound peptide

-

Non-tissue culture treated 96-well plates

-

Bovine Serum Albumin (BSA)

-

Cells expressing αvβ3 integrin (e.g., Human Dermal Fibroblasts - HDFs)

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in water)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Protocol:

-

Plate Coating:

-

Dissolve this compound peptide in PBS at various concentrations (e.g., 1, 5, 10, 20 µg/mL).

-

Add 100 µL of the peptide solutions to the wells of a 96-well plate.

-

As a negative control, use wells coated with BSA only.

-

Incubate the plate at 37°C for 1 hour or overnight at 4°C.

-

-

Blocking: Aspirate the coating solution and wash the wells twice with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

Cell Seeding:

-

Wash the wells twice with PBS.

-

Harvest and resuspend αvβ3-expressing cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fixation and Staining:

-

Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.

-

Wash the wells with water and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Wash the wells thoroughly with water to remove excess stain and allow to air dry.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

-

Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for its target integrin by competing with a known labeled ligand.

Materials:

-

This compound peptide

-

Purified αvβ3 integrin

-

A labeled ligand for αvβ3 integrin with a known dissociation constant (Kd) (e.g., a fluorescently or radioactively labeled RGD peptide)

-

96-well plates (e.g., high-binding ELISA plates)

-

Assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+)

-

Detection system appropriate for the labeled ligand (e.g., fluorescence plate reader, scintillation counter)

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with purified αvβ3 integrin overnight at 4°C.

-

Blocking: Wash the wells with assay buffer and block non-specific binding sites with a suitable blocking agent (e.g., 1% BSA in assay buffer) for 1 hour at room temperature.

-

Competition:

-

Prepare a series of dilutions of the unlabeled this compound peptide in assay buffer.

-

Add a fixed, subsaturating concentration of the labeled ligand to each well.

-

Add the different concentrations of the this compound peptide to the wells. Include a control with no unlabeled competitor (for maximum binding) and a control with a large excess of unlabeled competitor (for non-specific binding).

-

-

Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 2-3 hours at room temperature).

-

Washing: Wash the wells several times with assay buffer to remove unbound ligands.

-

Detection: Measure the amount of bound labeled ligand in each well using the appropriate detection system.

-

Data Analysis:

-

Plot the percentage of specific binding of the labeled ligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand.

-

Conclusion

The this compound peptide represents a versatile tool for researchers in the fields of cell biology, drug development, and biomaterials. Its selective affinity for αvβ3 integrin, coupled with the conjugation-ready N-terminal cysteine, allows for the targeted delivery of various molecular payloads and the engineering of bioactive surfaces. The experimental protocols provided in this guide offer a starting point for the synthesis and functional characterization of this important peptide. Further research to elucidate the precise quantitative binding kinetics and the full spectrum of downstream signaling events will undoubtedly expand its applications in both basic and translational research.

References

- 1. This compound Targeting Peptide - Creative Biolabs [creative-biolabs.com]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of the CGGRGD Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CGGRGD peptide sequence, a derivative of the well-characterized Arg-Gly-Asp (RGD) motif, serves as a crucial ligand for a subset of integrin receptors. Its primary biological function lies in mediating cell adhesion, a fundamental process in numerous physiological and pathological events. The addition of a Cys-Gly-Gly (CGG) N-terminal extension to the core RGD sequence provides a strategic advantage for bioconjugation, enabling its use in a wide array of biomedical applications, including targeted drug delivery, molecular imaging, and biomaterial engineering. This technical guide provides an in-depth analysis of the biological function of the this compound sequence, detailing its interaction with integrins, the subsequent intracellular signaling cascades, and comprehensive experimental protocols for its synthesis and functional characterization.

Introduction to the RGD Motif and the this compound Variant

The tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD) is a ubiquitous cell adhesion motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen[1]. This sequence is recognized by several members of the integrin family of transmembrane receptors, which mediate cell-matrix and cell-cell interactions[1][2]. The this compound peptide is a synthetic derivative that incorporates the core RGD sequence. The N-terminal cysteine residue provides a reactive thiol group, making it particularly suitable for conjugation to other molecules, such as therapeutic agents, imaging probes, or nanoparticles, via stable thioether bonds[3].

Interaction with Integrins: Specificity and Binding

The this compound sequence primarily interacts with the αvβ3 integrin, a receptor that is often overexpressed on the surface of tumor cells and activated endothelial cells during angiogenesis[3]. This selective binding makes the this compound peptide an attractive targeting ligand for cancer therapy and anti-angiogenic strategies. While the core RGD motif is essential for binding, the flanking amino acids can influence the affinity and selectivity for different integrin subtypes. The Gly-Gly spacer in the this compound sequence provides flexibility, which can facilitate optimal presentation of the RGD motif to the integrin binding pocket.

Quantitative Data on RGD-Integrin Binding

| Peptide | Integrin Target | IC50 (nM) | Kd (nM) | Cell Line/Method | Reference |

| c(RGDfV) | αvβ3 | 1.0 | - | M21 cells, competitive displacement assay | |

| c(RGDyK) | αvβ3 | 44 | - | M21 cells, competitive displacement assay | |

| RAFT-c(-RGDfK-)4 | αvβ3 | - | 3.87 | Purified integrin, fluorescence correlation spectroscopy | |

| Monomeric cRGD-Cy5 | αvβ3 | - | 41.70 | Purified integrin, fluorescence correlation spectroscopy | |

| LXW64 (cyclic peptide) | αvβ3 | 0.08 | - | K562/αvβ3+ cells, competitive binding assay |

Intracellular Signaling Pathways

The binding of this compound to αvβ3 integrin does not merely anchor the cell; it initiates a cascade of intracellular signals, collectively known as "outside-in" signaling. This signaling regulates critical cellular processes such as proliferation, survival, migration, and differentiation. The primary signaling pathways activated upon RGD-integrin engagement include the Focal Adhesion Kinase (FAK)/Src pathway, the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, and the RhoA pathway.

FAK/Src Signaling Pathway

Upon ligand binding, integrins cluster and recruit Focal Adhesion Kinase (FAK) to the cell membrane. This leads to the autophosphorylation of FAK at Tyrosine 397, creating a binding site for the Src-homology 2 (SH2) domain of the Src family kinases. The subsequent formation of the FAK/Src complex results in the phosphorylation of several downstream substrates, including paxillin and p130Cas, which are crucial for cell migration and invasion.

PI3K/AKT Signaling Pathway

The activation of the FAK/Src complex can also lead to the activation of the Phosphoinositide 3-Kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell proliferation.

RhoA Signaling Pathway

Integrin engagement also activates small GTPases of the Rho family, particularly RhoA. Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its activation. Activated RhoA then stimulates Rho-associated kinase (ROCK), which in turn promotes the formation of actin stress fibers and focal adhesions, thereby regulating cell shape, motility, and contractility.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the this compound peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Gly-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Cys(Trt)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Asp):

-

Dissolve Fmoc-Asp(OtBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings (Gly, Arg, Gly, Cys): Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, and Fmoc-Cys(Trt)-OH.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/DTT/Water (94:1:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and discard the supernatant.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Cell Adhesion Assay

This protocol describes a quantitative colorimetric assay to measure cell adhesion mediated by the this compound peptide.

Materials:

-

96-well tissue culture plates

-

This compound peptide solution (e.g., in PBS)

-

Bovine Serum Albumin (BSA) solution (for blocking)

-

Cell line expressing αvβ3 integrin (e.g., U87MG, M21)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Crystal Violet solution

-

Sorensen's buffer (or other solubilizing agent)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with the this compound peptide solution (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Include control wells coated with a non-binding peptide or BSA.

-

-

Blocking:

-

Wash the wells twice with PBS.

-

Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

-

Cell Seeding:

-

Harvest cells and resuspend them in serum-free medium.

-

Seed the cells into the coated wells at a density of 5 x 104 cells/well.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

-

Staining:

-

Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

-

Wash the wells thoroughly with water to remove excess stain.

-

-

Quantification:

-

Solubilize the stain by adding Sorensen's buffer to each well.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

Applications in Research and Drug Development

The unique properties of the this compound sequence make it a valuable tool in various research and therapeutic areas:

-

Targeted Drug Delivery: By conjugating cytotoxic drugs or therapeutic nanoparticles to the this compound peptide, these agents can be specifically delivered to αvβ3-expressing cancer cells, thereby increasing their efficacy and reducing off-target toxicity.

-

Molecular Imaging: Radiolabeling or attaching fluorescent probes to this compound allows for the non-invasive imaging of αvβ3 integrin expression, which can be used for cancer diagnosis, monitoring tumor progression, and assessing response to therapy.

-

Biomaterial Science: Immobilizing this compound onto the surface of biomaterials can enhance cell adhesion, proliferation, and differentiation, which is beneficial for tissue engineering and regenerative medicine applications.

Conclusion

The this compound sequence represents a significant advancement in the field of integrin-targeted therapies and diagnostics. Its selective binding to αvβ3 integrin, coupled with the versatility of its N-terminal cysteine for bioconjugation, provides a powerful platform for the development of novel therapeutic and imaging agents. A thorough understanding of its biological function, the signaling pathways it activates, and the experimental methods for its study are crucial for harnessing its full potential in biomedical research and clinical applications.

References

- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 3. Synthesis, Chemical Characterization and Multiscale Biological Evaluation of a Dimeric-cRGD Peptide for Targeted Imaging of αVβ3 Integrin Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of RGD Peptides: A Technical Chronicle of a Cell Adhesion Motif

Introduction

The discovery of the Arginyl-Glycyl-Aspartic acid (RGD) peptide motif in the early 1980s marked a pivotal moment in cell biology, providing a molecular key to understanding how cells adhere to the extracellular matrix (ECM). This deceptively simple tripeptide sequence, first identified within the ECM protein fibronectin, was found to be the principal recognition site for a newly discovered family of cell surface receptors, later named integrins. The elucidation of this interaction not only illuminated fundamental processes such as cell migration, differentiation, and tissue organization but also paved the way for novel therapeutic strategies in cancer, thrombosis, and tissue engineering. This technical guide provides an in-depth history of the discovery, details the key experimental protocols that enabled it, presents quantitative data on RGD-integrin interactions, and illustrates the core signaling pathways involved.

The Quest for the Cell Attachment Site of Fibronectin

The story of RGD begins with the study of fibronectin, a large glycoprotein known to mediate the attachment of cells to substrates. Researchers Erkki Ruoslahti and Michael Pierschbacher sought to identify the specific part of the fibronectin molecule responsible for this activity. Their approach was a classic reductionist strategy: systematically break down the large protein into smaller fragments and test each for its ability to support cell adhesion.

The key breakthrough came in 1984 when they reported in Nature that the entire cell-attachment activity of fibronectin could be replicated by a small synthetic peptide. This discovery pinpointed the minimal essential sequence required for cellular recognition.[1]

Experimental Workflow: From Fibronectin to RGD

The process of identifying the RGD motif involved a multi-step experimental workflow. First, fibronectin was enzymatically digested, and the resulting fragments were separated using affinity chromatography. Fragments that retained cell-attachment activity were further analyzed and sequenced. This led to the identification of a specific region within the protein. To narrow down the active site, a series of synthetic peptides corresponding to this region were synthesized and tested in cell adhesion assays. This systematic approach ultimately revealed that the tripeptide RGD was the critical component.

Core Experimental Protocols

The discovery of RGD peptides was underpinned by several key experimental techniques. The following are representative protocols based on the methodologies described in the foundational papers of the era.

Affinity Chromatography for Fibronectin Fragment Isolation

This protocol was essential for isolating the cell-binding domain from a complex mixture of proteolytic fragments. Gelatin was used as the ligand because fibronectin was known to bind to it.

-

Column Preparation: Sepharose beads were coupled with gelatin and packed into a chromatography column. The column was equilibrated with a neutral buffer (e.g., Tris-buffered saline, pH 7.4).

-

Sample Loading: A chymotryptic digest of purified human plasma fibronectin was loaded onto the gelatin-Sepharose column.

-

Washing: The column was washed extensively with the equilibration buffer to remove unbound fragments.

-

Elution: Bound fibronectin fragments were eluted using a high concentration of a denaturing agent, such as 4 M Urea, or a competing agent like arginine.

-

Analysis: Eluted fractions were collected and analyzed by SDS-PAGE to determine their size and purity. Each fraction was then tested for cell attachment-promoting activity.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of specific peptides was crucial for pinpointing the active sequence. The Merrifield solid-phase synthesis method was the standard at the time.

-

Resin Preparation: An insoluble polystyrene resin support was prepared. The first C-terminal amino acid (e.g., Serine for RGDS) was covalently attached to the resin.

-

Deprotection: The N-terminus of the attached amino acid was protected by a temporary group (e.g., Fmoc or Boc). This group was removed with a specific chemical treatment (e.g., piperidine for Fmoc) to allow the next amino acid to be added.

-

Coupling: The next protected amino acid was activated (e.g., with DCC/HOBt) and added to the reaction vessel, where it formed a peptide bond with the free N-terminus of the resin-bound amino acid. The resin was then washed to remove excess reagents.

-

Iteration: The deprotection and coupling steps were repeated for each subsequent amino acid (Aspartic acid, Glycine, Arginine) in the desired sequence.

-

Cleavage and Purification: Once the peptide was fully assembled, it was cleaved from the resin support using a strong acid (e.g., trifluoroacetic acid), which also removed any side-chain protecting groups. The crude peptide was then purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

Cell Attachment and Inhibition Assay

This bioassay was the functional readout used to determine which fragments and synthetic peptides were active.

-

Plate Coating (Attachment Assay): Wells of a 96-well microtiter plate were coated with a solution of the purified fibronectin fragment or synthetic peptide (e.g., 1-10 µg/mL in PBS) and incubated for 1-2 hours at 37°C. The wells were then washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

-

Cell Preparation: Normal Rat Kidney (NRK) cells or other fibroblast cell lines were grown in culture, harvested using a non-enzymatic cell dissociation solution, washed, and resuspended in serum-free medium.

-

Cell Plating: A suspension of cells (e.g., 3 x 104 cells per well) was added to the coated wells.

-

Inhibition Setup (Inhibition Assay): For inhibition assays, cells were pre-incubated with various concentrations of soluble synthetic peptides for a short period before being plated onto wells pre-coated with intact fibronectin.

-

Incubation: The plates were incubated for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment and spreading.

-

Quantification: Non-adherent cells were removed by gentle washing. The remaining attached cells were fixed (e.g., with cold methanol), stained with a dye like crystal violet, and lysed. The amount of dye, proportional to the number of attached cells, was quantified by measuring the absorbance at 590 nm using a spectrophotometer.

Quantitative Analysis of RGD-Integrin Interactions

Following the initial discovery, research focused on quantifying the inhibitory potency of various RGD-containing peptides and their binding affinities for the newly identified integrin receptors. This data was critical for understanding the specificity of the interaction and for the development of therapeutic antagonists.

Inhibitory Concentration (IC50) of RGD Peptides

The IC50 value represents the concentration of a peptide required to inhibit 50% of cell adhesion to an ECM protein-coated surface. These values are crucial for comparing the potency of different peptide sequences and modifications.

| Peptide Sequence | Target Integrin(s) | IC50 Value (nM) | Notes |

| Linear Peptides | |||

| RGD | αvβ3 | 89,000 | The minimal active sequence.[2] |

| GRGDSP | αvβ3, α5β1 | ~200,000 (200 µM) | A commonly used linear peptide based on the fibronectin sequence.[3] |

| GRGDSPK | αvβ3 | 12,200 | Flanking residues enhance affinity compared to RGD alone.[4] |

| Cyclic Peptides | |||

| c(RGDfV) | αvβ3 | 1.5 - 6.0 | Cyclization dramatically increases potency and selectivity.[4] |

| Cilengitide c(RGDf(NMe)V) | αvβ3, αvβ5 | 0.61 (αvβ3), 8.4 (αvβ5) | An N-methylated derivative with very high affinity; entered clinical trials. |

| c(RGDfK) | αvβ3 | ~2.0 | Lysine residue provides a site for conjugation. |

Binding Affinity (Kd) of RGD Peptides

The dissociation constant (Kd) is a direct measure of the affinity between a ligand (RGD peptide) and its receptor (integrin). A lower Kd value indicates a stronger binding interaction.

| Peptide | Target Integrin | Kd Value (nM) | Method |

| c(RGDfK) | αvβ3 | 0.4 | Surface Plasmon-enhanced Fluorescence Spectroscopy |

| Knottin-RGD | αvβ3 | 0.6 | Surface Plasmon-enhanced Fluorescence Spectroscopy |

| CT3RGDcT3AYJCT3 | α5β1 | 4.1 | Surface Plasmon-enhanced Fluorescence Spectroscopy |

| Knottin-RGD | α5β1 | 9.0 | Surface Plasmon-enhanced Fluorescence Spectroscopy |

The RGD-Integrin Signaling Axis

The binding of an RGD-containing ligand to an integrin receptor is not merely a passive tethering event. It initiates a cascade of intracellular signals, termed "outside-in" signaling, that influences cell behavior. The clustering of integrins upon ligand binding leads to the recruitment of numerous signaling and cytoskeletal proteins to the cytoplasmic face of the cell membrane, forming a structure known as a focal adhesion.

A key initiating event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This creates a docking site for the Src family of tyrosine kinases. The activated FAK-Src complex then phosphorylates a host of downstream targets, including paxillin and p130Cas, leading to the activation of major signaling pathways like the MAPK/ERK and PI3K/Akt pathways. These pathways ultimately regulate gene expression, cell survival, proliferation, and cytoskeletal organization.

Conclusion

The identification of the RGD sequence by Ruoslahti and Pierschbacher was a landmark achievement that transformed our understanding of cell adhesion from a phenomenological observation to a precise molecular interaction. The subsequent characterization of integrins and their signaling pathways has provided profound insights into how cells sense and respond to their environment. The journey from digesting a single matrix protein to developing targeted therapeutics demonstrates a powerful paradigm in biological research. The RGD motif continues to be a vital tool for researchers in cell biology and a focal point for the design of new biomaterials and drugs aimed at modulating cell-matrix interactions in health and disease.

References

- 1. um.es [um.es]

- 2. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]

- 3. Arg-Gly-Asp (RGD) peptides and the anti-vitronectin receptor antibody 23C6 inhibit dentine resorption and cell spreading by osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cysteine in the Bioactivity of CGGRGD Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-Gly-Asp (RGD) tripeptide sequence is a fundamental recognition motif for integrin receptors, playing a critical role in cell adhesion, signaling, and migration. The synthetic peptide CGGRGD, which incorporates an N-terminal cysteine residue, is a widely utilized tool in biomedical research and drug development. This technical guide provides an in-depth analysis of the multifaceted role of the cysteine residue in the functionality of the this compound peptide. It serves two primary functions: as a versatile anchor for conjugation and as a key element for inducing conformational constraint through disulfide bond formation, which significantly enhances receptor binding affinity and biological activity. This document details the underlying biochemical principles, presents quantitative binding data, outlines comprehensive experimental protocols, and visualizes key pathways and workflows to provide a thorough resource for professionals in the field.

The Dual Functionality of Cysteine in this compound

The N-terminal cysteine residue in the this compound peptide imparts a dual functionality that is central to its utility and efficacy. Its thiol group (-SH) can exist in a reduced state, available for covalent linkage, or in an oxidized state, forming a disulfide bond with another cysteine.

-

Conjugation Handle (Reduced State): The free thiol group of cysteine is highly reactive and serves as an excellent nucleophile. This property is widely exploited for the site-specific immobilization of the this compound peptide onto various substrates. A common method involves a thiol-maleimide reaction, where the cysteine's thiol group covalently attaches to a maleimide-functionalized surface, such as a maleimide-activated BSA-coated plate or a nanoparticle.[1][2] This directional immobilization is crucial for presenting the RGD motif in an accessible manner for cell surface integrin binding in experimental setups like cell adhesion assays.

-

Structural Constraint (Oxidized State): The thiol group can be oxidized to form a disulfide bond (-S-S-). In the context of this compound, this typically leads to the formation of a homodimer, (this compound)₂, where two peptide molecules are linked via their N-terminal cysteines. This dimerization imposes significant conformational constraints on the peptide. By reducing the peptide's flexibility, the disulfide bond locks the RGD motif into a more stable and biologically active conformation.[3][4] This pre-organization of the pharmacophore reduces the entropic penalty of binding to its integrin receptor, resulting in a substantial increase in binding affinity and specificity.[5]

The following diagram illustrates this dual role:

Quantitative Impact of Cysteine-Mediated Dimerization on Integrin Binding

The conformational constraint imposed by disulfide bond formation translates directly to enhanced binding affinity for the target integrin, primarily αvβ3. While data for the exact this compound monomer versus dimer is not available in a single study, a consistent body of literature demonstrates a significant increase in potency for conformationally constrained (cyclic or dimeric) RGD peptides compared to their linear counterparts. This principle is illustrated by comparing the 50% inhibitory concentration (IC₅₀) values, where a lower value indicates higher binding affinity.

| Peptide Type | RGD Sequence Example | Target Integrin | IC₅₀ (nM) | Fold Increase in Affinity (Approx.) | Reference |

| Monomeric, Bicyclic | Monomeric bicyclic RGD | αvβ3 | 20.3 | - | |

| Dimeric, Bicyclic | Dimeric bicyclic RGD | αvβ3 | 1.7 | ~12x | **** |

| Linear Peptide | Linear Tev-peptide | TEV Protease | ~18,000 | - | |

| Cyclic (Disulfide) | Cyclic Tev-peptide | TEV Protease | ~3,000 | ~6x | **** |

| Monomeric, Cyclic | c(RGDyK) | αvβ3 | 42.9 | - | |

| Dimeric, Cyclic | E[c(RGDyK)]₂ | αvβ3 | 27.5 | ~1.6x | **** |

| Tetrameric, Cyclic | E{E[c(RGDyK)]₂}₂ | αvβ3 | 12.1 | ~3.5x | **** |

Note: While not an integrin, the TEV protease example clearly demonstrates the principle of enhanced binding affinity through cyclization.

These data collectively show that dimerization or cyclization via cysteine residues can increase binding affinity by an order of magnitude or more. This enhancement is a direct result of the reduced conformational flexibility, which favors the geometry required for optimal interaction with the integrin binding pocket.

Integrin-Mediated Signaling Pathway

The binding of this compound to integrin receptors, particularly αvβ3, does not merely facilitate cell adhesion but also initiates a complex intracellular signaling cascade known as "outside-in" signaling. This pathway is crucial for regulating cell behavior, including survival, proliferation, and migration.

Upon RGD binding, integrins cluster on the cell surface, leading to the recruitment and activation of non-receptor tyrosine kinases at sites called focal adhesions. The key initial events are the autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the formation of a dual-kinase complex, leading to the full activation of both kinases. The activated FAK-Src complex then phosphorylates a host of downstream adaptor proteins and enzymes, including paxillin and p130Cas, which propagate the signal to influence the actin cytoskeleton and activate other pathways like the MAPK/ERK cascade, ultimately controlling cellular responses.

The following diagram outlines this core signaling pathway:

References

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Probing for integrin alpha v beta3 binding of RGD peptides using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of RGD-Containing Peptides for αvβ3 Integrin

This technical guide provides a comprehensive overview of the binding affinity of Arginine-Glycine-Aspartic acid (RGD)-containing peptides, with a focus on sequences structurally related to CGGRGD, for the αvβ3 integrin. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

Quantitative Binding Affinity Data

The binding affinity of RGD-containing peptides to αvβ3 integrin is a critical parameter in the development of targeted therapeutics and diagnostic agents. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following tables summarize the binding affinities of various RGD peptides for αvβ3 integrin, as determined by competitive binding assays.

Table 1: IC50 Values of Various RGD Peptides for αvβ3 Integrin

| Peptide/Compound | IC50 (nM) | Cell Line/System | Radioligand/Competitor | Reference |

| c(RGDfK) | 2.6 | Soluble αvβ3 integrin | Vitronectin | [1] |

| HYNIC-G3-monomer | 358 ± 8 | U87MG human glioma cells | 125I-echistatin | [2] |

| HYNIC-2PEG4-dimer | 52 ± 7 | U87MG human glioma cells | 125I-echistatin | [2] |

| NOTA-2PEG4-dimer | 54 ± 2 | U87MG human glioma cells | 125I-echistatin | [2] |

| DOTA-3PEG4-dimer | 62 ± 6 | U87MG human glioma cells | 125I-echistatin | [2] |

| LXW64 | Not specified, but 6.6-fold higher affinity than LXW7 | K562/αvβ3+ cells | Biotinylated LXW7 | |

| c(G7RGDLPET) | 10.2 µM | HEK-293 (αvβ3) | - | |

| Compound 2-c | 0.91 µM | HEK-293 (αvβ3) | - | |

| 68Ga-NODAGA-RGD | 336 nM | M21 human melanoma cells | - | |

| 68Ga-TRAP(RGD)3 | 44 nM | M21 human melanoma cells | - |

Table 2: Dissociation Constants (Kd) of RGD Peptides for αvβ3 Integrin

| Peptide/Compound | Kd (nM) | Method | System | Reference |

| Monomeric cRGD-Cy5 | 41.70 | Fluorescence Correlation Spectroscopy (FCS) | Soluble αvβ3 integrin | |

| Tetrameric RAFT-RGD-Cy5 | 3.87 | Fluorescence Correlation Spectroscopy (FCS) | Soluble αvβ3 integrin | |

| Dimeric cRGD (FITC-labeled) | 38.27 | Cellular Binding Assay | HUVECs | |

| Dimeric cRGD (64Cu-labeled) | 33.85 | Cellular Binding Assay | HUVECs | |

| Fibronectin | 53.98 | Biolayer Interferometry | Purified αvβ3 integrin | |

| Vitronectin | < 1 pM | Biolayer Interferometry | Purified αvβ3 integrin |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. Below are protocols for key experiments cited in the literature for assessing the interaction between RGD peptides and αvβ3 integrin.

This assay measures the ability of a test peptide to compete with a known ligand for binding to purified αvβ3 integrin.

-

Plate Coating: 96-well microtiter plates are coated with a known αvβ3 ligand, such as vitronectin or a specific antibody, and incubated overnight at 4°C.

-

Blocking: The remaining protein-binding sites on the plates are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition: A fixed concentration of purified, soluble αvβ3 integrin is mixed with varying concentrations of the test peptide (e.g., this compound analogs).

-

Incubation: The mixture is added to the coated and blocked wells and incubated to allow for competitive binding.

-

Washing: The plates are washed to remove unbound integrin and peptides.

-

Detection: The amount of bound αvβ3 integrin is quantified using a primary antibody against one of the integrin subunits (e.g., anti-αv or anti-β3), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Data Analysis: The absorbance is read, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration.

This assay evaluates the binding of peptides to αvβ3 integrin in a more physiologically relevant context, using cells that express the integrin on their surface.

-

Cell Culture: Cells known to express high levels of αvβ3 integrin (e.g., U87MG glioblastoma cells, K562/αvβ3+ transfected cells, or human umbilical vein endothelial cells - HUVECs) are cultured to an appropriate density.

-

Radioligand/Fluorophore-ligand Preparation: A known RGD-containing ligand is labeled with a radioisotope (e.g., 125I) or a fluorescent tag.

-

Competition: The cells are incubated with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled test peptide.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium.

-

Washing: Unbound ligands are removed by washing the cells with a cold buffer.

-

Quantification: For radioligands, the cell-associated radioactivity is measured using a gamma counter. For fluorescent ligands, the fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

SPR is a label-free technique that provides real-time quantitative data on the kinetics of binding (association and dissociation rates).

-

Chip Preparation: One of the binding partners (either the αvβ3 integrin or the RGD peptide) is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: A solution containing the other binding partner (the analyte) is flowed over the chip surface.

-

Binding Measurement: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Dissociation Phase: A buffer is flowed over the chip to measure the dissociation of the analyte from the immobilized ligand.

-

Data Analysis: The association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) are calculated by fitting the sensorgram data to a suitable binding model.

MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in molecular size, charge, and solvation shell upon binding.

-

Labeling: One of the binding partners, typically the larger molecule (αvβ3 integrin), is fluorescently labeled.

-

Serial Dilution: The unlabeled binding partner (the RGD peptide) is serially diluted.

-

Incubation: The labeled molecule is mixed with the different concentrations of the unlabeled molecule and incubated briefly.

-

Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescently labeled molecule is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the Kd is determined by fitting the data to a binding curve.

Signaling Pathways and Experimental Workflows

The binding of RGD peptides to αvβ3 integrin triggers a cascade of intracellular signaling events that are crucial for cell adhesion, migration, proliferation, and survival.

Upon ligand binding, αvβ3 integrin clusters and activates focal adhesion kinase (FAK) and Src family kinases. This leads to the phosphorylation of numerous downstream targets, including paxillin, p130Cas, and Crk, which in turn activate signaling pathways such as the Ras/MAPK and PI3K/Akt pathways. These pathways regulate various cellular functions, including cell cycle progression, survival, and motility.

Caption: αvβ3 Integrin Signaling Pathway.

The following diagram illustrates the logical steps involved in a typical cell-based competitive binding assay to determine the IC50 of a test peptide.

Caption: Workflow of a Cell-Based Competitive Binding Assay.

References

In Vitro Studies of cGGRGD Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of the synthetic cyclic peptide cGGRGD. The document details the core methodologies for its synthesis and purification, along with protocols for key biological assays to assess its effects on cell behavior. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.

Peptide Synthesis and Purification

The this compound peptide is a cysteine-terminated derivative of the well-known Arginine-Glycine-Aspartate (RGD) motif. The cyclic conformation is typically achieved through a disulfide bond between two cysteine residues, which enhances stability and binding affinity compared to linear RGD peptides. The standard method for its synthesis is Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Protocol

SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc/tBu strategy is commonly employed.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH)

-

Coupling reagents: HBTU, HOBt, or HATU

-

Activation base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solutions: DMF, DCM

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate the first Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) using a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react to couple the amino acid to the resin.

-

Wash the resin to remove excess reagents.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Arg, Gly, Gly, Cys).

-

Final Fmoc Deprotection: After the last amino acid (Cys) is coupled, remove the final Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin-bound peptide with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude linear peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide.

-

On-Resin Cyclization Protocol

Cyclization is a critical step to obtain the bioactive conformation of the peptide. On-resin cyclization is often preferred for its efficiency.

Procedure:

-

Selective Deprotection: After the synthesis of the linear peptide on the resin, selectively deprotect the thiol groups of the two cysteine residues.

-

Oxidation: Swell the resin with the deprotected peptide in DMF. Induce the formation of the disulfide bond by adding an oxidizing agent, such as iodine, until a persistent yellow color is observed. The reaction is typically agitated for 2-4 hours at room temperature.

-

Quenching: Quench any excess iodine by washing the resin with a solution of sodium thiosulfate until the resin is colorless.

-

Cleavage: Cleave the now-cyclic peptide from the resin as described in the SPPS protocol.

Purification and Characterization

The crude cyclic peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Procedure:

-

Column: Use a C18 column.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.

-

Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide as a white powder.

-

Characterization: Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

In Vitro Biological Assays

The following are detailed protocols for key in vitro experiments to characterize the biological activity of the this compound peptide.

Cell Adhesion Assay

This assay determines the ability of the this compound peptide to inhibit cell adhesion to extracellular matrix (ECM) proteins.

Materials:

-

96-well tissue culture plates

-

ECM protein (e.g., vitronectin, fibronectin)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Cell suspension of interest (e.g., cancer cell line)

-

This compound peptide solutions at various concentrations

-

Cell stain (e.g., crystal violet)

-

Extraction buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL vitronectin in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with blocking buffer for 1 hour at 37°C.

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free media.

-

Pre-incubate the cells with different concentrations of the this compound peptide for 30 minutes.

-

Seed the cell-peptide suspension into the coated wells.

-

-

Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol and stain with 0.5% crystal violet solution for 10 minutes.

-

Extraction: Wash the wells with water and air dry. Solubilize the stain by adding an extraction buffer.

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The intensity of the color is proportional to the number of adherent cells.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

96-well tissue culture plates

-

Cell suspension

-

This compound peptide solutions

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the this compound peptide.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with the this compound peptide.

Materials:

-

Cell suspension

-

This compound peptide solutions

-

Annexin V-FITC/Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the this compound peptide for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

-

Basement membrane matrix (e.g., Matrigel)

-

Cell suspension

-

This compound peptide solutions

-

Chemoattractant (e.g., medium with fetal bovine serum)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coating: Coat the upper surface of the Boyden chamber membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium containing different concentrations of the this compound peptide.

-

Seed the cell suspension into the upper chamber.

-

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the chamber for a period that allows for cell invasion (e.g., 24-48 hours).

-

Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixing and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several fields of view under a microscope.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro studies of RGD-containing peptides, including this compound and related compounds.

Table 1: Integrin Binding Affinity (IC50 Values)

| Peptide | Integrin Subtype | IC50 (nM) | Cell Line/System | Reference |

| c(RGDfV) | αvβ3 | 39 | Isolated Receptor | [1] |

| c(RGDfV) | α5β1 | >1000 | Isolated Receptor | [1] |

| GCGGRGDGGC | αv Integrins | Not specified | MDA-MB-231, MCF-7 | [2] |

| c(RGDfE(SGGKK-NH2)) | Not specified | Not specified | Not specified | [3] |

Table 2: Inhibition of Cell Proliferation

| Peptide | Cell Line | Concentration | Inhibition (%) | Assay | Reference |

| GCGGRGDGGC | MDA-MB-231 | 100 µg/mL | ~50% | MTT | [2] |

| GCGGRGDGGC | MCF-7 | 100 µg/mL | ~40% | MTT | |

| RGD Peptides | Human Lung Fibroblasts | 0.1 mM | ~25% | Proliferation Assay |

Table 3: Induction of Apoptosis

| Peptide | Cell Line | Treatment | Apoptotic Cells (%) | Assay | Reference |

| GCGGRGDGGC | MDA-MB-231 | Not specified | Increased | Flow Cytometry | |

| GCGGRGDGGC | MCF-7 | Not specified | Increased | Flow Cytometry | |

| Doxorubicin (Control) | MDA-MB-231 | 48h | 38.8% (Early) | Annexin V/PI | |

| Untreated (Control) | MDA-MB-231 | 48h | 10.8% (Early) | Annexin V/PI |

Table 4: Inhibition of Cell Invasion

| Peptide | Cell Line | Concentration | Inhibition (%) | Assay | Reference |

| GRGDTP | A375M Melanoma | 1 mg/ml | ~70% | MICS chamber | |

| EMD 121974 (cRGDfV) | BAE cells (on fibrin) | 1 µg/ml | ~90% | Invasion Assay | |

| NBD Peptide | MDA-MB-231 | Not specified | Significant | Matrigel Invasion |

Signaling Pathways and Experimental Workflows

This compound-Integrin Signaling Pathway

The this compound peptide primarily interacts with integrin receptors on the cell surface, triggering downstream signaling cascades that regulate cell adhesion, proliferation, and survival. A key pathway initiated upon integrin ligation is the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro assessment of a novel peptide like this compound.

Logical Relationship of this compound's Anticancer Effects

This diagram outlines the logical progression from the peptide's molecular interactions to its observed anticancer effects in vitro.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of proliferative and invasive capacities of breast cancer cells by arginine-glycine-aspartic acid peptide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Applications of CGGRGD Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide sequence Cys-Gly-Gly-Arg-Gly-Asp (CGGRGD) represents a versatile and powerful tool in biomedical research and therapeutic development. As a derivative of the well-characterized Arg-Gly-Asp (RGD) motif, this compound offers a strategic approach for targeting specific cell surface receptors, namely integrins, which play a pivotal role in cell adhesion, signaling, and migration. The inclusion of a terminal cysteine residue provides a convenient handle for conjugation to various moieties, including nanoparticles, imaging agents, and therapeutic drugs. This technical guide provides a comprehensive overview of the core applications of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Core Principles of this compound Technology

The therapeutic and research potential of this compound is rooted in its ability to mimic extracellular matrix (ECM) proteins by binding to integrins. The RGD sequence is the principal integrin-binding motif found in many ECM proteins, such as fibronectin, vitronectin, and laminin.

Integrin Specificity

The RGD sequence is recognized by several integrin subtypes, with a particularly high affinity for αvβ3 integrin.[1][2] This integrin is often overexpressed on the surface of various cancer cells and activated endothelial cells during angiogenesis, making it an attractive target for anti-cancer therapies and imaging.[1] While linear RGD peptides like this compound are effective, cyclic RGD (cRGD) peptides generally exhibit enhanced biological activity due to their conformational rigidity, which reduces the entropic penalty upon binding and increases resistance to enzymatic degradation.[3]

The Role of the Cysteine Residue

The N-terminal cysteine in the this compound sequence is a key feature that facilitates its broad applicability. The thiol group of the cysteine residue allows for stable covalent conjugation to various substrates through well-established chemistries, such as maleimide-thiol reactions or direct coupling to gold surfaces. This enables the attachment of this compound to nanoparticles for targeted drug delivery, surfaces for tissue engineering scaffolds, and fluorescent dyes for imaging applications.

Quantitative Data Summary

The binding affinity of RGD-containing peptides to integrins is a critical parameter for their application. The following tables summarize key quantitative data from the literature for both linear and cyclic RGD peptides. While specific data for the linear this compound sequence is limited in direct comparative studies, the data for similar linear and cyclic RGD peptides provide a strong basis for understanding its expected performance.

Table 1: Comparative Binding Affinities of RGD Peptides to Integrin αvβ3

| Peptide Type | Specific Peptide Sequence | IC50 (nM) for αvβ3 | Reference |

| Linear | GRGDSPK | 12.2 | [2] |

| Linear | RGD | 89 | |

| Cyclic | c(RGDfV) | 1.5 | |

| Cyclic | c(RGDfK) | 2.3 | |

| Dimeric Cyclic | Dimeric cRGD Probe | 33.85 (Kd) |

IC50 values represent the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin. A lower IC50 value indicates a higher binding affinity. Kd (dissociation constant) is another measure of binding affinity, with lower values indicating stronger binding.

Table 2: Cytotoxicity of RGD-Targeted Drug Conjugates

| Conjugate | Cell Line | IC50 (µM) | Reference |

| Peptide-Doxorubicin Conjugate 1 | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.3 | |

| Peptide-Doxorubicin Conjugate 2 | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.2 | |

| Free Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | 1.5 | |

| hCG-Doxorubicin Conjugate | MCF-7 (Breast Cancer, hCG receptor positive) | ~10-fold more potent than Doxorubicin alone |

IC50 values in this context represent the concentration of the drug or conjugate required to inhibit 50% of cell growth or viability.

Table 3: Mechanical Properties of RGD-Functionalized Hydrogels

| Hydrogel Composition | Young's Modulus (kPa) | Reference |

| 3.5% w/v PEGDA | 5.1 ± 0.48 | |

| 3.5% w/v PEGDA with 4:1 alloc:acrylate | 0.32 ± 0.09 | |

| RGD-functionalized PEG hydrogels | Enhanced cell proliferation and chondrogenesis |

Young's Modulus is a measure of the stiffness of the hydrogel. The ability to tune this property is crucial for tissue engineering applications to mimic the native tissue environment.

Key Applications and Experimental Protocols

Targeted Cancer Therapy and Drug Delivery

This compound peptides are extensively used to target therapeutic agents to tumors that overexpress αvβ3 integrin. By conjugating cytotoxic drugs or drug-loaded nanoparticles with this compound, the therapeutic payload can be selectively delivered to cancer cells, thereby increasing efficacy and reducing off-target toxicity.

This protocol provides a general framework for the conjugation of this compound to drug-loaded nanoparticles.

-

Nanoparticle Formulation: Prepare drug-loaded nanoparticles (e.g., PLGA, liposomes, or gold nanoparticles) using standard methods such as nanoprecipitation or emulsion-based techniques.

-

Surface Functionalization: Introduce reactive groups (e.g., maleimide or NHS-ester) onto the nanoparticle surface. For example, use a heterobifunctional PEG linker with an NHS ester at one end and a maleimide group at the other.

-

Peptide Preparation: Dissolve the this compound peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Conjugation Reaction: Mix the functionalized nanoparticles with the this compound peptide solution. The maleimide groups on the nanoparticles will react with the thiol group of the cysteine in this compound. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove unconjugated peptide and other reactants by centrifugation, dialysis, or size exclusion chromatography.

-

Characterization: Confirm successful conjugation using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to measure size and zeta potential, and transmission electron microscopy (TEM) for morphology.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, the free drug, and unconjugated nanoparticles as controls. Include untreated cells as a negative control.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each treatment.

Tissue Engineering

In tissue engineering, this compound is incorporated into biomaterial scaffolds, such as hydrogels, to promote cell adhesion, proliferation, and differentiation. The peptide mimics the natural cell-binding domains of the ECM, providing a more physiologically relevant environment for tissue regeneration.

-

Macromer Preparation: Synthesize or purchase PEG-diacrylate (PEGDA) or other suitable hydrogel precursors.

-

Peptide Functionalization: Synthesize a PEG-maleimide linker and react it with the this compound peptide to form a PEG-CGGRGD conjugate.

-

Hydrogel Formation: Prepare a precursor solution containing the PEGDA macromer, the PEG-CGGRGD conjugate, and a photoinitiator (e.g., Irgacure 2959).

-

Photopolymerization: Expose the precursor solution to UV light to initiate crosslinking and form the hydrogel. The this compound peptide will be covalently incorporated into the hydrogel network.

-

Characterization: Characterize the hydrogel's mechanical properties (e.g., Young's modulus) using rheometry or mechanical testing, and assess its swelling behavior.

-

Hydrogel Preparation: Prepare this compound-functionalized and control (non-functionalized) hydrogels in a 96-well plate.

-

Cell Seeding: Seed cells (e.g., fibroblasts or mesenchymal stem cells) onto the surface of the hydrogels.

-

Incubation: Allow the cells to adhere for a defined period (e.g., 1-4 hours).

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells by staining with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence intensity, or by using a DNA quantification assay.

Signaling Pathways and Visualizations

The biological effects of this compound are mediated through the activation of intracellular signaling cascades upon binding to integrins. The αvβ3 integrin, in particular, initiates a complex network of pathways that regulate cell survival, proliferation, and migration.

Integrin αvβ3 Signaling Pathway

Upon binding of an RGD ligand like this compound, αvβ3 integrin clusters and activates Focal Adhesion Kinase (FAK). This leads to the activation of several downstream pathways, including the PI3K/Akt pathway, which promotes cell survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and migration.

Caption: Integrin αvβ3 signaling cascade initiated by this compound binding.

Experimental Workflow for Targeted Nanoparticle Development

The development of this compound-targeted nanoparticles for therapeutic applications follows a logical workflow from synthesis to in vivo evaluation.

Caption: Workflow for developing this compound-targeted nanoparticles.

Conclusion

The this compound peptide is a highly valuable tool for researchers and drug development professionals. Its ability to selectively target αvβ3 integrin, combined with the ease of conjugation afforded by its terminal cysteine, enables a wide range of applications in targeted therapy, drug delivery, and tissue engineering. A thorough understanding of its binding characteristics, the signaling pathways it activates, and the appropriate experimental protocols for its use is essential for harnessing its full potential in advancing biomedical research and developing novel therapeutic strategies.

References

An In-depth Technical Guide to CGGRGD Peptide and Cell Adhesion Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the CGGRGD peptide, a key tool in cell adhesion research and a promising motif for targeted drug delivery. We will delve into its mechanism of action, quantitative binding data, detailed experimental protocols for its use in cell adhesion studies, and the intricate signaling pathways it triggers.

Introduction to this compound and Cell Adhesion

The Arg-Gly-Asp (RGD) sequence is the principal cell attachment site found in many extracellular matrix (ECM) proteins, such as fibronectin. The this compound peptide is a synthetic derivative that incorporates this crucial RGD motif. The additional cysteine (C) residue at the N-terminus provides a reactive thiol group, enabling covalent immobilization onto various surfaces and conjugation to nanoparticles or drug molecules.[1] The two glycine (G) residues act as a flexible spacer, ensuring the RGD motif is accessible for receptor binding.

Cell adhesion is a fundamental biological process mediated primarily by a family of transmembrane receptors called integrins. There are 24 known integrin heterodimers, each composed of an α and a β subunit, which recognize specific ligands on the ECM or other cells.[2] The RGD sequence is recognized by several integrin subtypes, including αvβ3, αvβ5, and α5β1. This interaction is pivotal in regulating cell survival, proliferation, differentiation, and migration.

Quantitative Analysis of RGD-Integrin Binding

The affinity of RGD-containing peptides for various integrin subtypes can be quantified, typically by determining the half-maximal inhibitory concentration (IC50) in competitive binding assays. This value represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand (like vitronectin or fibronectin) to the isolated integrin.

| Peptide/Peptidomimetic | Target Integrin | IC50 (nM) | Notes |

| Generic RGD Peptide | αvβ3 | 89 | Potent inhibitor. |

| Generic RGD Peptide | α5β1 | 335 | Moderate inhibitor. |

| Generic RGD Peptide | αvβ5 | 440 | Weaker inhibitor. |

| Cyclic RGD Peptidomimetics | αVβ6 | 77 - 345 | Affinity varies with the specific structure of the peptidomimetic. |

This data highlights the varying selectivity of the RGD motif for different integrin subtypes.

Experimental Protocols

Immobilization of this compound Peptide on Surfaces

The cysteine residue in this compound allows for its stable attachment to surfaces for cell culture experiments. Here are two common protocols:

Protocol 1: Thiol-Maleimide Reaction for Immobilization on BSA-Coated Plates

This method is suitable for plastic surfaces, such as 96-well plates.

-

Plate Coating with Maleimide-Functionalized BSA:

-

Prepare a solution of maleimide-functionalized bovine serum albumin (Mal-BSA) in a suitable buffer (e.g., PBS).

-

Add the Mal-BSA solution to the wells of a microtiter plate (e.g., 100 µL/well for a 96-well plate).

-

Incubate for 30 minutes at 37°C.

-

Wash the wells twice with PBS to remove unbound Mal-BSA.

-

-

Peptide Conjugation:

-

Prepare a solution of the this compound peptide in a suitable buffer (e.g., 100 mM HEPES, pH 7) at the desired concentration (e.g., 1 µM).

-

Add the peptide solution to the Mal-BSA-coated wells.

-

Incubate for 2 hours to allow the thiol group of the cysteine to react with the maleimide groups on the BSA.

-

Wash the wells twice with PBS to remove any unbound peptide. The plate is now ready for cell adhesion assays.

-

Protocol 2: Covalent Immobilization via Aminolysis and Glutaraldehyde Linkage

This protocol is effective for surfaces with ester groups, like certain polymers.

-

Surface Aminolysis:

-

Immerse the substrate in a 10 wt% solution of 1,6-hexanediamine in 2-propanol.

-

Incubate at 37°C for 30-60 minutes to introduce primary amine groups.

-

Rinse the substrate extensively with deionized water.

-

-

Activation with Glutaraldehyde:

-

Immerse the aminolyzed substrate in a 2.5% (v/v) glutaraldehyde solution in PBS.

-

Incubate for 2 hours at room temperature. This step provides aldehyde groups for peptide conjugation.

-

Rinse thoroughly with PBS.

-

-

This compound Peptide Immobilization:

-

Prepare a solution of this compound peptide in PBS (e.g., 0.5 - 2.0 mg/mL).

-

Immerse the glutaraldehyde-activated substrate in the peptide solution.

-

Incubate for 24 hours at 4°C with gentle agitation.

-

Rinse with PBS to remove non-covalently bound peptide.

-

Quantitative Cell Adhesion Assay